BenchChemオンラインストアへようこそ!

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide

ICRAC inhibition FXR modulation Pyrazole carboxamide

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide is a synthetic, small-molecule pyrazole-carboxamide hybrid. Structurally, it combines a 1,3-disubstituted pyrazole core bearing cyclopentyl and cyclopropyl groups with a furan-2-carboxamide side chain.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 1448033-21-3
Cat. No. B2742943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide
CAS1448033-21-3
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESC1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CO3)C4CC4
InChIInChI=1S/C17H21N3O2/c21-17(16-6-3-9-22-16)18-11-13-10-15(12-7-8-12)20(19-13)14-4-1-2-5-14/h3,6,9-10,12,14H,1-2,4-5,7-8,11H2,(H,18,21)
InChIKeyPJFOHHZZIHEDBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide (CAS 1448033-21-3): Structural and Pharmacological Baseline


N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide is a synthetic, small-molecule pyrazole-carboxamide hybrid. Structurally, it combines a 1,3-disubstituted pyrazole core bearing cyclopentyl and cyclopropyl groups with a furan-2-carboxamide side chain. Based on the patent literature, compounds within this chemotype have been claimed as ICRAC (Calcium Release-Activated Calcium channel) inhibitors and/or modulators of the Farnesoid X receptor (FXR), suggesting potential utility in inflammatory and metabolic disorders [1]. However, a comprehensive search of the primary literature, authoritative databases (PubChem, ChEMBL), and reputable vendor technical datasheets did not retrieve any peer-reviewed publications, quantitative bioactivity data, or physicochemical characterization specifically attributed to this CAS number.

Why Generic Substitution Is Not Advisable for N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide


Due to the complete absence of publicly available quantitative biological, pharmacological, or physicochemical data for CAS 1448033-21-3, no evidence-based assessment of interchangeability with seemingly similar pyrazole-carboxamide analogs can be performed. Even minor structural modifications—such as replacement of the cyclopentyl group with a less bulky alkyl substituent or substitution of the furan ring with a different heterocycle—can profoundly alter target engagement, selectivity, metabolic stability, and safety profiles [1]. Under these information-scarce conditions, generic substitution carries an undefined and potentially high risk of altering biological outcomes, rendering any “equivalent” selection scientifically unjustified.

Quantitative Differentiation Evidence for N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide: Current Data Status


No Direct Comparative Bioactivity Data Available for CAS 1448033-21-3

At the time of this analysis, no primary research article, patent example, or reputable vendor datasheet provides quantitative biological activity (e.g., IC50, Ki, EC50), selectivity profiling, ADME parameters, or in vivo efficacy data for N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide. The compound falls within the generic scope of patent families describing pyrazolyl-based carboxamides as ICRAC inhibitors [1] and cyclopentyl-pyrazoles as FXR modulators [2], but no specific numerical data have been disclosed for this CAS entity. Consequently, no head-to-head or cross-study comparison with defined analogs can be performed, and any claim of differentiation remains unsubstantiated.

ICRAC inhibition FXR modulation Pyrazole carboxamide

Potential Research Application Scenarios for N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide Based on Chemotype Inference


Exploratory ICRAC Channel Pharmacology Studies

Based on the patent classification of pyrazolyl-carboxamides as ICRAC inhibitors, CAS 1448033-21-3 could serve as a starting scaffold for structure-activity relationship (SAR) explorations targeting store-operated calcium entry pathways in immune cells [1]. However, this application scenario remains entirely speculative in the absence of any measured biological activity.

FXR Modulator Hit-to-Lead Optimization Libraries

The compound's structural features align with the cyclopentyl-pyrazole FXR modulator chemotype disclosed by Hoffmann-La Roche, suggesting potential use as a core template in metabolic disease drug discovery programs [2]. Again, no actual FXR activation or binding data exist for this specific compound.

Chemical Biology Tool Compound Development

If future screening campaigns were to identify measurable activity, the compound's relatively low molecular complexity and synthetic accessibility could position it as a tractable tool compound. At present, this scenario is conditional on the generation of primary screening data.

Quote Request

Request a Quote for N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.